

Comprehensive Technical Guide: 4-(Dimethylsulfamoyl)-3-methylbenzoic Acid[1]

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Compound of Interest

Compound Name: 4-(Dimethylsulfamoyl)-3-methylbenzoic acid

CAS No.: 1346608-93-2

Cat. No.: B2815071

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Executive Summary & Chemical Identity[1][2]

4-(Dimethylsulfamoyl)-3-methylbenzoic acid (CAS: 1346608-93-2) is a specialized functionalized benzoic acid derivative used primarily as a scaffold in medicinal chemistry.[1][2] It serves as a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals, particularly in the development of diuretics, protein tyrosine phosphatase 1B (PTP1B) inhibitors, and potential anti-cancer agents targeting metabolic pathways.

This guide details the structural anatomy, synthetic methodologies, and physicochemical properties of the compound, designed for researchers requiring high-purity synthesis and characterization protocols.

Property	Data
IUPAC Name	4-(Dimethylsulfamoyl)-3-methylbenzoic acid
CAS Number	1346608-93-2
Molecular Formula	C ₁₀ H ₁₃ NO ₄ S
Molecular Weight	243.28 g/mol
SMILES	CN(C)S(=O)(=O)C1=C(C)C=C(C(=O)O)C=C1
LogP (Predicted)	-0.94
pKa (Acid)	~3.8 (Carboxylic acid), modulated by electron-withdrawing sulfamoyl group

Structural Anatomy & Electronic Properties[1]

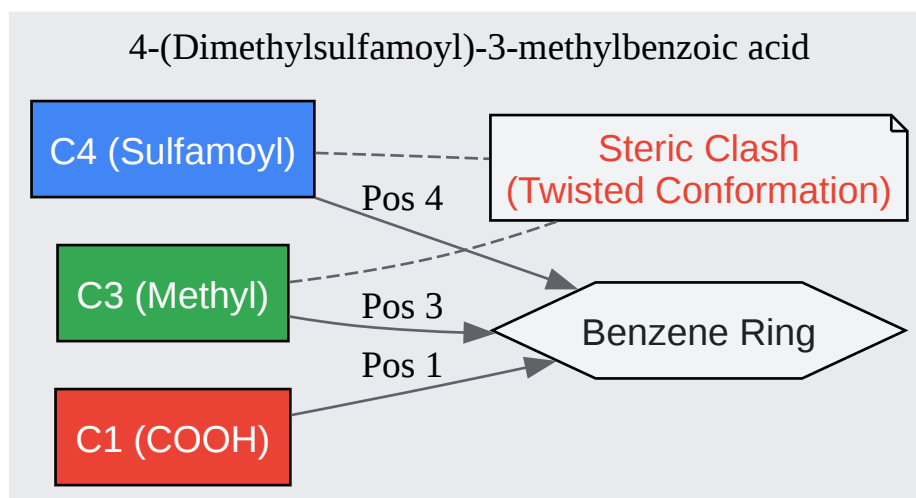
The molecule features a trisubstituted benzene ring where the positioning of substituents dictates its chemical reactivity and binding affinity in biological targets.[2]

Steric & Electronic Environment

- The "Push-Pull" System: The molecule contains an electron-donating methyl group (-CH₃) at position 3 and two electron-withdrawing groups: the carboxylic acid (-COOH) at position 1 and the dimethylsulfamoyl group (-SO₂NMe₂) at position 4.[1][2]
- Ortho-Effect: The methyl group at position 3 is ortho to the bulky sulfamoyl group at position 4.[1] This creates significant steric strain, forcing the sulfamoyl group to rotate out of the plane of the benzene ring.[2] This conformation is often critical for fitting into enzyme active sites (e.g., hydrophobic pockets).[1][2]
- Acidity Modulation: The sulfamoyl group at the para position (relative to the methyl) and meta (relative to the acid?[2] No, numbering is 1-COOH, 3-Me, 4-Sulfamoyl. Thus, sulfamoyl is para to the H at pos 1? No, it is para to the C1-COOH bond? No, 1 and 4 are para).[1][2]
 - Correction: The Sulfamoyl group is para to the Carboxylic Acid.[2] This places two electron-withdrawing groups in opposition.[1] The strong electron-withdrawing nature of

the $-\text{SO}_2\text{NMe}_2$ group increases the acidity of the benzoic acid proton compared to unsubstituted benzoic acid.

Structural Diagram (DOT)



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Caption: Structural node map highlighting the para-substitution pattern and the steric interaction between the C3-Methyl and C4-Sulfamoyl groups.

Synthetic Pathways[1][3][4]

The synthesis of **4-(dimethylsulfamoyl)-3-methylbenzoic acid** presents a regioselectivity challenge due to the directing effects of the substituents.

Route A: Chlorosulfonation (Industrial Standard)

This route utilizes 3-methylbenzoic acid (m-toluic acid) as the starting material.[1][2] The reaction relies on the activating power of the methyl group to direct the incoming sulfonyl chloride electrophile.[2]

- Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2][3][4]
- Regioselectivity Logic:
 - The $-\text{COOH}$ group directs meta (to position 5).[1][2][3]

- The $-\text{CH}_3$ group directs ortho/para (to positions 2, 4, 6).[1][2]
- Conflict: Position 4 is para to the COOH (disfavored) but ortho to the CH_3 (favored).[1][2]
Position 6 is ortho to COOH and para to CH_3 .[1][2]
- Outcome: Under excess chlorosulfonic acid conditions, substitution at Position 4 is favored due to the strong activation of the methyl group, despite the steric hindrance.[2] Careful temperature control is required to minimize the formation of the 2-isomer or sulfone byproducts.

Experimental Protocol

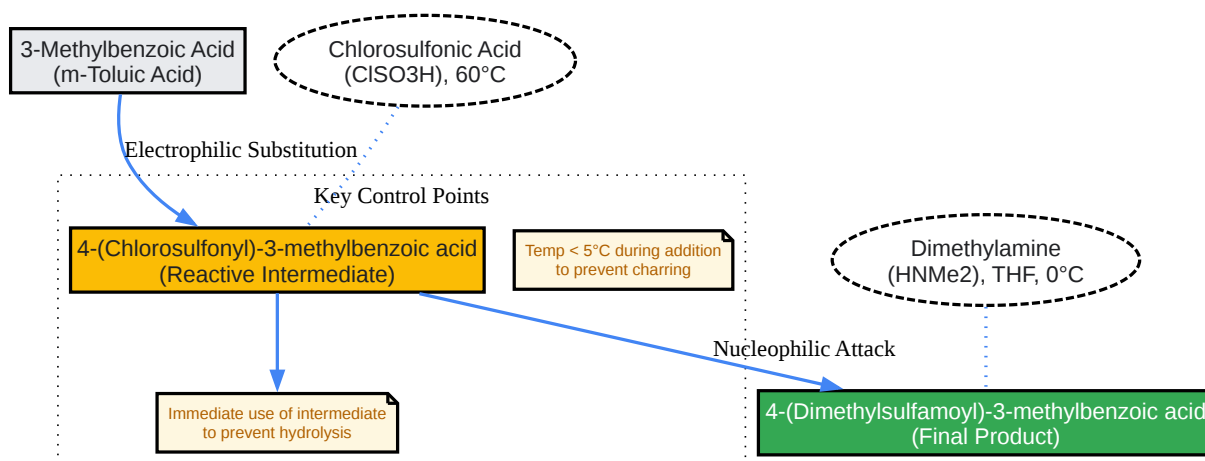
Step 1: Chlorosulfonation

- Reagents: 3-Methylbenzoic acid (1.0 eq), Chlorosulfonic acid (5.0 eq).
- Setup: Dry 3-neck flask equipped with a dropping funnel, thermometer, and HCl gas scrubber.
- Procedure:
 - Cool chlorosulfonic acid to 0°C .[1][2]
 - Add 3-methylbenzoic acid portion-wise over 30 minutes, maintaining temperature $< 5^\circ\text{C}$.
 - Critical Step: Once addition is complete, heat the mixture to 60°C for 4 hours. This drives the reaction to completion and favors the thermodynamic product.
 - Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The intermediate 4-(chlorosulfonyl)-3-methylbenzoic acid will precipitate as a white/off-white solid.[1]
 - Filtration: Filter immediately and wash with cold water.[1][2] Note: The sulfonyl chloride is moisture sensitive; proceed to Step 2 immediately.[2]

Step 2: Amination

- Reagents: Wet sulfonyl chloride cake (from Step 1), Dimethylamine (40% aq. solution, 3.0 eq), THF or Acetone (Solvent).[1][2]
- Procedure:
 - Suspend the wet cake in THF at 0°C.
 - Add dimethylamine solution dropwise.[1][2] The reaction is exothermic.[1][2][5]
 - Stir at room temperature for 2 hours.
 - Workup: Acidify the mixture with 1N HCl to pH ~2 to precipitate the free acid.
 - Filter the solid, wash with water, and recrystallize from Ethanol/Water.[1]

Synthesis Workflow Diagram (DOT)



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Caption: Step-by-step synthetic route from m-toluic acid to the final sulfonamide, highlighting critical process controls.

Physicochemical Characterization

To validate the identity of the synthesized compound, the following analytical signatures should be observed.

NMR Spectroscopy (Predicted)

- ^1H NMR (400 MHz, DMSO- d_6):
 - δ 13.2 ppm (br s, 1H): Carboxylic acid -COOH (exchangeable).[1][2]
 - δ 7.95 ppm (d, $J=8.0$ Hz, 1H): Ar-H at Position 5 (ortho to sulfamoyl).[1][2]
 - δ 7.85 ppm (s, 1H): Ar-H at Position 2 (ortho to COOH and Methyl).[1]
 - δ 7.75 ppm (d, $J=8.0$ Hz, 1H): Ar-H at Position 6.
 - δ 2.65 ppm (s, 6H): $-\text{N}(\text{CH}_3)_2$ protons.[1][2]
 - δ 2.45 ppm (s, 3H): Ar- CH_3 protons.[1]
- Note: The aromatic protons may show slight shifts depending on concentration, but the integration ratio 1:1:1:6:3 is diagnostic.[2]

Mass Spectrometry

- ESI-MS (Negative Mode): m/z 242.1 $[\text{M}-\text{H}]^-$.
- ESI-MS (Positive Mode): m/z 244.1 $[\text{M}+\text{H}]^+$.

Solubility Profile

Solvent	Solubility	Notes
Water	Low	Soluble at pH > 7 (as salt)
DMSO	High	Recommended for biological assays
Methanol	Moderate	Good for recrystallization
Dichloromethane	Low	Poor solubility

Pharmaceutical Utility & Applications

Drug Discovery Scaffold

This compound acts as a "warhead" carrier or a linker in fragment-based drug design.[1]

- PTP1B Inhibitors: The benzoic acid moiety mimics the phosphate group of phosphotyrosine, allowing it to bind to the active site of Protein Tyrosine Phosphatase 1B (a target for Type 2 Diabetes).[2] The sulfonamide tail extends into the hydrophobic groove (Site B), improving selectivity.[2]
- SGLT2 Inhibition: Analogs of this structure have been explored for sodium-glucose cotransporter 2 inhibition, leveraging the glucose-mimicking potential when coupled with glycosidic chains.[1]

Bioconjugation

The carboxylic acid group allows for easy conjugation to amines via EDC/NHS coupling, making this molecule a useful probe for labeling proteins with sulfonamide moieties to study carbonic anhydrase binding.[2]

References

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